Cas no 1337785-41-7 (3-(2,6-dimethoxyphenyl)methylpiperidine)

3-(2,6-dimethoxyphenyl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,6-dimethoxyphenyl)methylpiperidine
- EN300-1820652
- 3-[(2,6-dimethoxyphenyl)methyl]piperidine
- 1337785-41-7
-
- インチ: 1S/C14H21NO2/c1-16-13-6-3-7-14(17-2)12(13)9-11-5-4-8-15-10-11/h3,6-7,11,15H,4-5,8-10H2,1-2H3
- InChIKey: DTTDXRUDILEBKH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=C(C=1CC1CNCCC1)OC
計算された属性
- せいみつぶんしりょう: 235.157228913g/mol
- どういたいしつりょう: 235.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 30.5Ų
3-(2,6-dimethoxyphenyl)methylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1820652-0.05g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1820652-0.25g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1820652-5.0g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1820652-1.0g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1820652-10g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1820652-5g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1820652-1g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1820652-10.0g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1820652-0.5g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1820652-0.1g |
3-[(2,6-dimethoxyphenyl)methyl]piperidine |
1337785-41-7 | 0.1g |
$615.0 | 2023-09-19 |
3-(2,6-dimethoxyphenyl)methylpiperidine 関連文献
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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10. 5-Selenization of salicylic acid derivatives yielded isoform-specific 5-lipoxygenase inhibitors†Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
3-(2,6-dimethoxyphenyl)methylpiperidineに関する追加情報
Comprehensive Overview of 3-(2,6-dimethoxyphenyl)methylpiperidine (CAS No. 1337785-41-7): Properties, Applications, and Research Insights
The compound 3-(2,6-dimethoxyphenyl)methylpiperidine (CAS No. 1337785-41-7) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and chemical research. This piperidine derivative, characterized by a 2,6-dimethoxyphenyl substituent, exhibits intriguing physicochemical properties that make it a subject of interest for synthetic chemists and pharmacologists alike. The growing demand for novel heterocyclic compounds in drug discovery has propelled research into methylpiperidine derivatives, with this particular molecule standing out for its balanced lipophilicity and molecular geometry.
From a structural perspective, 3-(2,6-dimethoxyphenyl)methylpiperidine combines the conformational flexibility of the piperidine ring with the aromatic stability of the dimethoxy-substituted phenyl group. This hybrid architecture is particularly valuable in medicinal chemistry, where researchers are actively exploring piperidine-based scaffolds for their potential in addressing challenging biological targets. The compound's CAS registry number (1337785-41-7) serves as a unique identifier in chemical databases, facilitating precise literature searches and patent investigations related to this specific molecular entity.
Recent advancements in synthetic methodologies have enabled more efficient production of 3-(2,6-dimethoxyphenyl)methylpiperidine, addressing previous challenges associated with the selective methylation of the piperidine nitrogen. Modern catalytic systems and protecting group strategies have significantly improved the yield and purity of this compound, making it more accessible for research purposes. These developments align with current trends in green chemistry and atom-economical synthesis, which are among the most searched topics in contemporary chemical literature.
The pharmacological potential of methylpiperidine derivatives has become a hot topic in drug discovery circles, particularly in the context of central nervous system (CNS) therapeutics. While 3-(2,6-dimethoxyphenyl)methylpiperidine itself is primarily used as a research chemical, its structural features suggest possible interactions with various neurotransmitter systems. Researchers are particularly interested in how the dimethoxyphenyl moiety might influence receptor binding profiles, a subject that generates numerous queries in academic search engines and AI-powered research assistants.
Analytical characterization of 1337785-41-7 typically involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are critical factors for reliable research outcomes. The 2,6-dimethoxy substitution pattern produces distinctive spectroscopic signatures that aid in compound identification and quality control, aspects frequently discussed in analytical chemistry forums and databases.
In material science applications, the piperidine-phenyl hybrid structure of this compound has shown promise as a building block for advanced organic materials. Its ability to participate in various non-covalent interactions makes it interesting for designing functional molecular assemblies. This aligns with growing interest in supramolecular chemistry and smart materials, which are trending topics in materials science research and industrial applications.
Safety considerations for handling 3-(2,6-dimethoxyphenyl)methylpiperidine follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment and ventilation are recommended when working with this chemical. These precautions reflect the broader scientific community's emphasis on laboratory safety and responsible research practices, subjects that consistently rank high in search queries from chemistry professionals and students.
The commercial availability of CAS 1337785-41-7 through specialty chemical suppliers has facilitated its adoption in various research programs. Pricing and purity specifications vary among vendors, prompting researchers to carefully evaluate certificates of analysis before purchase. This practical aspect of chemical sourcing generates numerous search queries related to chemical procurement and supplier evaluation in professional networks and academic discussion platforms.
Future research directions for 3-(2,6-dimethoxyphenyl)methylpiperidine may explore its potential as a chiral auxiliary or catalyst in asymmetric synthesis, given the stereochemical features of the piperidine ring. Additionally, structural modifications of this core scaffold could yield novel compounds with optimized properties for specific applications. These possibilities align with current interests in structure-activity relationships and molecular design, which dominate many contemporary chemical research initiatives.
In conclusion, 3-(2,6-dimethoxyphenyl)methylpiperidine (CAS No. 1337785-41-7) represents an interesting case study in the development and application of specialized heterocyclic compounds. Its balanced molecular features, combined with the growing toolkit for its synthesis and modification, position it as a valuable asset in chemical research. As scientific inquiry continues to explore new frontiers in molecular pharmacology and functional materials, compounds like this will likely play increasingly important roles in advancing both fundamental knowledge and practical applications.
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